Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester
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Overview
Description
CGP 28392 is a partial calcium channel agonist.
Scientific Research Applications
Synthesis and Characterization
X-ray Powder Diffraction Studies : Furo(3,4-b)pyridine derivatives have been used in X-ray powder diffraction studies, notably for the synthesis of anticoagulant compounds like apixaban. This process involves analyzing the crystal structure of these compounds, providing critical insights into their molecular configuration and purity (Wang et al., 2017).
Heterocyclic Synthesis : Various studies have focused on synthesizing polyheterocyclic compounds derived from furo(3,4-b)pyridine derivatives. These processes involve complex reactions like nucleophilic recyclization, contributing to the development of new chemical entities with potential pharmacological activities (Anis’kova et al., 2009).
Library of Fused Pyridine-4-carboxylic Acids : A significant application is the generation of a library of fused pyridine-4-carboxylic acids, including furo(3,4-b)pyridines. This process involves Combes-type reactions and has broad applications in combinatorial chemistry for drug discovery (Volochnyuk et al., 2010).
Pharmaceutical and Biological Applications
Lipoxygenase Inhibition : Furo(3,4-b)pyridine derivatives have been synthesized and evaluated for their inhibitory activity on enzymes like soybean lipoxygenase. This is crucial for understanding the biological activities of these compounds and their potential therapeutic applications (Vinayagam et al., 2017).
Antiallergic Potential : Research into the antiallergic properties of certain furo(3,4-b)pyridine derivatives has been conducted. This involves synthesizing and studying the reactions of these compounds for potential antiallergic applications (Görlitzer & Kramer, 2000).
Synthesis of Fused Heterocycles : Studies have explored the synthesis of thio- and furan-fused heterocycles using furo(3,4-b)pyridine derivatives. These syntheses are vital for developing novel compounds with potential pharmacological properties (Ergun et al., 2014).
Chemical Transformations and New Compound Synthesis
Efficient Synthesis Methods : Research has been conducted on efficient synthesis methods for furo(3,4-b)pyridine derivatives. This includes microwave-assisted synthesis in water, highlighting green chemistry approaches in the synthesis of these compounds (Shi et al., 2008).
Novel Derivative Synthesis : There is ongoing research into novel methods for synthesizing 3-amino-4-arylpyridin-2(1H)-one derivatives from furo(3,4-b)pyridine derivatives. These methods contribute to the expansion of chemical libraries for drug development and other applications (Shuvalov et al., 2021).
Properties
CAS No. |
89289-93-0 |
---|---|
Molecular Formula |
C18H17F2NO5 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H17F2NO5/c1-3-24-16(22)13-9(2)21-11-8-25-17(23)15(11)14(13)10-6-4-5-7-12(10)26-18(19)20/h4-7,14,18,21H,3,8H2,1-2H3 |
InChI Key |
CBPBJKQTVKFOOQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(F)F)C(=O)OC2)C |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(F)F)C(=O)OC2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-methyl-3-methoxycarbonyl-4-(2'-difluoromethoxyphenyl)-5-oxo-1,4,5,7-tetrahydrofuro(3,4-b)pyridine CGP 28392 CGP 28392, (+-)-isomer CGP-28392 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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